molecular formula C10H11N3S B5396948 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B5396948
M. Wt: 205.28 g/mol
InChI Key: HSJREVUIKVBBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of certain enzymes, such as COX-2. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine in lab experiments is its diverse biological activities. This compound can be used to study a range of biological processes, from inflammation to cancer cell growth. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that it does not cause harm to cells or organisms.

Future Directions

There are several future directions for research on 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. One potential area of study is its potential as a COX-2 inhibitor. Further research is needed to determine its efficacy and safety in this regard. Another potential area of study is its neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative disorders. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with thionyl chloride and subsequent reaction with methyl iodide. Another method involves the reaction of 4-methylphenylhydrazine with 2-cyano-2-propyl chloride, followed by cyclization with sulfur and subsequent reaction with methyl iodide.

Scientific Research Applications

The potential applications of 5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine in scientific research are diverse. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been studied for its potential as a selective COX-2 inhibitor, which could make it a promising candidate for the treatment of inflammation-related disorders.

properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)11-10-13-12-8(2)14-10/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJREVUIKVBBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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